molecular formula C14H19N3OS B2703049 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol CAS No. 1573547-15-5

1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol

Cat. No.: B2703049
CAS No.: 1573547-15-5
M. Wt: 277.39
InChI Key: IAYJAAOIEYBNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol is a complex organic compound that features a benzothiazole ring, an amino group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could involve the formation of the benzothiazole ring followed by the introduction of the amino group and the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yield and purity.

Industrial Production Methods

Industrial production of such compounds would likely involve scalable synthetic routes with considerations for cost, efficiency, and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action for 1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiazole derivatives or piperidine-containing molecules. Examples could be:

  • 2-Amino-6-benzothiazolecarboxylic acid
  • 1-(2-Benzothiazolyl)-2-(piperidin-1-yl)ethanone

Uniqueness

1-(2-amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethan-1-ol might be unique in its specific combination of functional groups, which could confer distinct chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJAAOIEYBNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.